molecular formula C6H6BrN3O B2677694 5-Bromo-N-methylpyrazine-2-carboxamide CAS No. 1209460-02-5

5-Bromo-N-methylpyrazine-2-carboxamide

Cat. No.: B2677694
CAS No.: 1209460-02-5
M. Wt: 216.038
InChI Key: BXHHIPJCZWKLSU-UHFFFAOYSA-N
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c1-8-6(11)4-2-10-5(7)3-9-4/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHHIPJCZWKLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209460-02-5
Record name 5-bromo-N-methylpyrazine-2-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-methylpyrazine-2-carboxamide typically involves the bromination of N-methylpyrazine-2-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .

Scientific Research Applications

Organic Synthesis

5-Bromo-N-methylpyrazine-2-carboxamide is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for developing new pharmaceuticals and agrochemicals, facilitating the creation of compounds with enhanced biological activity.

Pharmaceutical Development

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Studies have demonstrated its potential to interact with various biological targets, influencing pathways involved in disease progression. For instance:

  • Antimicrobial Activity : The compound has shown promise against multidrug-resistant bacterial strains, indicating its potential as a therapeutic agent for infections caused by resistant pathogens .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth by modulating enzyme activity and cellular signaling pathways .

Recent studies have focused on the interaction of this compound with specific enzymes and receptors through molecular docking simulations and in vitro assays. These investigations help elucidate its mechanism of action, providing insights into its therapeutic potential.

Case Studies

Case Study 1: Antibacterial Activity Against XDR-Salmonella Typhi

A study evaluated the antibacterial efficacy of derivatives derived from this compound against extensively drug-resistant Salmonella Typhi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL, demonstrating significant antibacterial potency compared to standard antibiotics .

Case Study 2: Anticancer Screening

In vitro assays were performed to assess the anticancer properties of this compound derivatives against various cancer cell lines. The findings revealed that some derivatives inhibited cell proliferation effectively, suggesting their potential use in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
5-Methylpyrazine-2-carboxamideMethyl group instead of bromineExhibits different biological activities
3-Amino-N-methylpyrazine-2-carboxamideAmino group at position 3Potentially more reactive due to amino group
5-Chloro-N-methylpyrazine-2-carboxamideChlorine substitution instead of bromineMay show different reactivity profiles
5-Iodo-N-methylpyrazine-2-carboxamideIodine substitutionIncreased lipophilicity could enhance bioavailability

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N-methylpyrazine-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions and may contribute to its potential biological activities .

Biological Activity

5-Bromo-N-methylpyrazine-2-carboxamide is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted with a bromine atom at the 5-position and a methyl group at the nitrogen atom adjacent to a carboxamide functional group. Its molecular formula is C6H6BrN3OC_6H_6BrN_3O, and it has unique structural features that facilitate various chemical interactions and biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances its reactivity, potentially increasing its binding affinity to biological targets. This compound has shown promise in modulating enzyme activity and influencing cellular signaling pathways, which are crucial in disease progression .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against multidrug-resistant strains of bacteria, including Salmonella Typhi. In a study that synthesized various pyrazine carboxamides, this compound demonstrated effective inhibition with a Minimum Inhibitory Concentration (MIC) as low as 6.25 mg/mL against XDR S. Typhi .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. It has shown potential in inhibiting specific cancer-related pathways, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Data Tables

The following table summarizes the antibacterial activity of various synthesized derivatives of pyrazine carboxamides, including this compound:

Compound NameMIC (mg/mL)MBC (mg/mL)Notable Activity
This compound6.2512.5Strongest antibacterial activity
5-Methylpyrazine-2-carboxamide50100Least active in the series
3-Amino-N-methylpyrazine-2-carboxamide2550Moderate antibacterial activity
5-Chloro-N-methylpyrazine-2-carboxamide12.525Intermediate activity

The results indicate that this compound is the most potent compound among those tested, highlighting its potential as an effective antimicrobial agent .

In Vitro Studies

In vitro studies have further confirmed the efficacy of this compound as an inhibitor of alkaline phosphatase, with an IC50 value of approximately 1.469 ± 0.02 µM, indicating strong enzyme inhibition capabilities . Molecular docking studies have also shown that this compound binds effectively to target proteins involved in bacterial resistance mechanisms.

Q & A

Basic: What are the established synthetic routes for 5-Bromo-N-methylpyrazine-2-carboxamide, and how do reaction conditions influence yield?

Answer:
The compound is synthesized primarily via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine at the 5-position facilitates coupling with boronic acids under mild conditions (60–80°C, inert atmosphere) . Alternative routes include halogen exchange or nucleophilic substitution. Yield optimization requires careful control of:

  • Catalyst loading : 1–5 mol% Pd(PPh₃)₄ minimizes side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, THF) enhance reactivity.
  • Temperature : Excess heat (>100°C) promotes decomposition.
    Typical yields range from 45–70%, with impurities monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational modeling predict reactivity of this compound in substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the bromine atom’s electrophilicity and charge distribution. Key parameters:

  • HOMO-LUMO gaps : Narrow gaps (~3.5 eV) indicate susceptibility to nucleophilic attack at C4.
  • Electrostatic potential maps : Highlight electron-deficient regions for SNAr mechanisms.
    Validation involves comparing predicted transition states with experimental kinetic data (e.g., Hammett plots) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Methyl group resonance at δ 2.9–3.1 ppm; pyrazine protons as doublets (J = 2.5 Hz) near δ 8.5–9.0 ppm .
    • ¹³C NMR : Carbonyl at ~165 ppm; brominated C5 at ~125 ppm.
  • IR : Strong C=O stretch at 1680–1700 cm⁻¹.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 246.03) confirms molecular weight .

Advanced: How do structural analogs (e.g., 5-Bromo-N-propylpyrazine-2-carboxamide) differ in bioactivity, and what methods validate these differences?

Answer:
Modifying the N-alkyl group alters lipophilicity (logP) and bioavailability. Comparative studies use:

  • In vitro assays : IC₅₀ values against target enzymes (e.g., kinases) via fluorescence polarization.
  • Molecular docking : Pyrazine’s planar structure favors π-π stacking in hydrophobic enzyme pockets.
    Data from analogs show methyl derivatives exhibit 2–3× higher potency than propyl variants due to reduced steric hindrance .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data pending; assume acute toxicity).
  • Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate .

Advanced: How can crystallography resolve contradictions in reported hydrogen-bonding patterns?

Answer:
Single-crystal X-ray diffraction (120 K, Mo-Kα radiation) reveals intramolecular N–H⋯N bonds (2.05 Å) stabilizing planar conformations. Conflicting reports on intermolecular interactions (e.g., C–Br⋯π vs. halogen bonds) are resolved via:

  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., Br⋯H interactions = 12% surface area).
  • Cambridge Structural Database (CSD) comparisons : Match packing motifs with related pyrazine derivatives .

Basic: What are the compound’s applications in medicinal chemistry?

Answer:

  • Scaffold for kinase inhibitors : Bromine enables late-stage functionalization via cross-coupling.
  • Antimicrobial studies : MIC assays against Gram-positive bacteria (e.g., S. aureus) show activity at 25 µg/mL .

Advanced: How do solvent effects influence its electrochemical behavior in catalysis?

Answer:
Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆) in DMSO shows a reversible reduction peak at −1.2 V (vs. Ag/AgCl), attributed to pyrazine ring reduction. Proton-donor solvents (e.g., MeOH) shift peaks cathodically due to hydrogen bonding with carbonyl .

Basic: What chromatographic methods separate this compound from byproducts?

Answer:

  • Flash chromatography : Silica gel, ethyl acetate/hexane (3:7) eluent.
  • Prep-HPLC : 5 µm C18 column, isocratic 40% acetonitrile. Retention time: 8.2 min .

Advanced: How can machine learning optimize reaction conditions for scaled-up synthesis?

Answer:
Neural networks trained on reaction databases predict optimal parameters:

  • Features : Catalyst type, solvent polarity, temperature.
  • Outputs : Yield, purity.
    Validation via robotic high-throughput screening (e.g., 96-well plate reactors) reduces optimization time by 70% .

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